molecular formula C7H7NO3 B568147 3-Nitrobenzyl alcohol-OD CAS No. 117897-59-3

3-Nitrobenzyl alcohol-OD

Cat. No.: B568147
CAS No.: 117897-59-3
M. Wt: 154.143
InChI Key: CWNPOQFCIIFQDM-QOWOAITPSA-N
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Description

3-Nitrobenzyl alcohol-OD is an organic compound with the chemical formula C₇H₇NO₃. It is a derivative of benzyl alcohol where a nitro group is substituted at the meta position of the benzene ring. This compound is known for its applications in mass spectrometry as a matrix for fast atom bombardment and matrix-assisted laser desorption ionization .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Nitrobenzyl alcohol-OD can be synthesized through the nitration of benzyl alcoholThis can be achieved by reacting benzyl alcohol with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is carefully monitored, and the product is purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzyl alcohol-OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-nitrobenzyl alcohol-OD in mass spectrometry involves its role as a matrix. It facilitates the ionization of analytes by absorbing laser energy and transferring it to the analyte molecules. This process results in the desorption and ionization of the analytes, allowing for their detection and analysis . The nitro group enhances the ionization efficiency by stabilizing the charged species formed during the process .

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzyl alcohol: Similar structure but with the nitro group at the ortho position.

    4-Nitrobenzyl alcohol: Similar structure but with the nitro group at the para position.

    3-Aminobenzyl alcohol: The nitro group is reduced to an amino group.

Uniqueness

3-Nitrobenzyl alcohol-OD is unique due to its specific positioning of the nitro group at the meta position, which influences its reactivity and applications. The meta position provides distinct electronic and steric effects compared to the ortho and para positions, making it particularly useful in certain mass spectrometry applications .

Properties

IUPAC Name

1-(deuteriooxymethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPOQFCIIFQDM-QOWOAITPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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